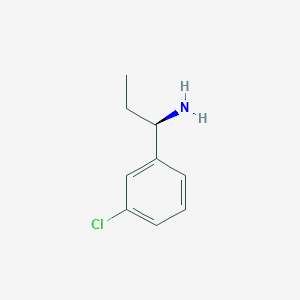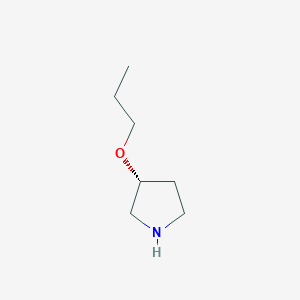
(R)-3-Propoxy-pyrrolidine
Descripción general
Descripción
This would typically include the compound’s systematic name, any common or trivial names, and its structural formula.
Synthesis Analysis
This involves a review of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would cover the compound’s reactivity, including common reactions it undergoes, its reaction mechanisms, and the products formed.Physical And Chemical Properties Analysis
This would cover properties like the compound’s melting and boiling points, solubility, density, and spectral properties.Aplicaciones Científicas De Investigación
Pharmacokinetic Interaction with Warfarin
1-Furan-2-yl-3-pyridine-2-yl-propenone (FPP-3), a compound with structural similarity to (R)-3-Propoxy-pyrrolidine, exhibits a dual inhibitory action on cyclooxygenase and 5-lipoxygenase. A study demonstrated its effect on the pharmacokinetics of warfarin, particularly affecting the metabolism of R-warfarin without significantly altering warfarin-related toxicity parameters (Shanmugam et al., 2007).
Neuroprotective Effects in Ischemia/Reperfusion Injury
Pyrrolidine dithiocarbamate (PDTC), a compound structurally related to (R)-3-Propoxy-pyrrolidine, has been studied for its neuroprotective effects. In rats, PDTC demonstrated significant protection against reperfusion injury caused by superior mesenteric ischemia/reperfusion (Teke et al., 2007). Additionally, PDTC showed beneficial effects in alleviating ischemia-reperfusion injury in rat testicular tissue (Kemahlı et al., 2016).
Cognitive Enhancement and Wake-Promoting Activities
CEP-26401, a potent histamine H3 receptor antagonist/inverse agonist, has been studied for its potential in treating cognitive and attentional disorders. This compound, which shares functional groups with (R)-3-Propoxy-pyrrolidine, showed promise in improving performance in rat models of short-term memory and was found to be wake-promoting (Raddatz et al., 2012).
Antioxidative and Anti-inflammatory Effects
PDTC's antioxidative properties were explored in a study where it inhibited the release of thrombogenic tissue factor from irradiation- and cytokine-induced endothelial cells. This suggests a potential role in reducing thrombogenicity in antiproliferative treatments (Szotowski et al., 2007).
Treatment of Alzheimer's Disease
Compounds structurally related to (R)-3-Propoxy-pyrrolidine, such as pyrrolidine-containing GPR40 agonists, have shown promise in the treatment of Alzheimer's disease. One study identified a series of these compounds with dual functional properties, including antagonistic activities on the H3 receptor and inhibition of Aβ1-40/Aβ1-42 aggregation (Zhang et al., 2020).
Potential in Diabetes Treatment
The discovery of pyrrolidine-containing GPR40 agonists has also been significant in the context of type 2 diabetes treatment. These compounds demonstrated a change in binding mode influenced by stereochemistry, offering insights into novel treatment approaches (Jurica et al., 2017).
Safety And Hazards
This section would discuss any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Direcciones Futuras
This would involve a discussion of areas for future research, such as potential applications of the compound, unanswered questions about its behavior, or ways its synthesis could be improved.
For a specific compound, you would need to consult the primary literature, databases, and textbooks to gather this information. Please note that not all compounds will have information available in all these categories. If you have a different compound or a more specific question about “®-3-Propoxy-pyrrolidine”, feel free to ask!
Propiedades
IUPAC Name |
(3R)-3-propoxypyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-5-9-7-3-4-8-6-7/h7-8H,2-6H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNBCQQQLMTPLP-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCO[C@@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312369 | |
| Record name | (3R)-3-Propoxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Propoxy-pyrrolidine | |
CAS RN |
849924-75-0 | |
| Record name | (3R)-3-Propoxypyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849924-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-Propoxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



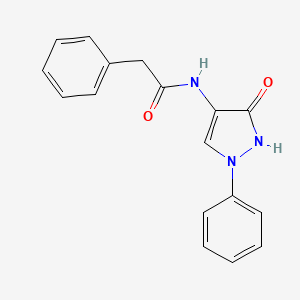
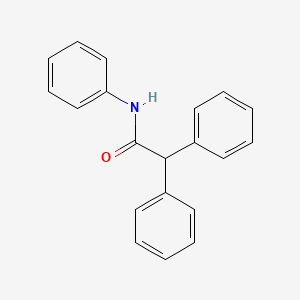
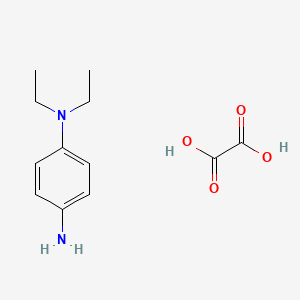

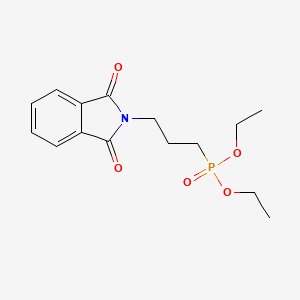
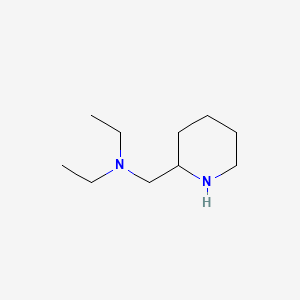
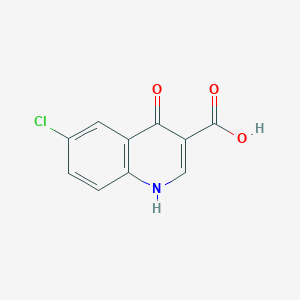
![3-[(3-Methoxypropyl)sulfamoyl]benzoic acid](/img/structure/B1361645.png)
![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B1361648.png)
![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1361649.png)
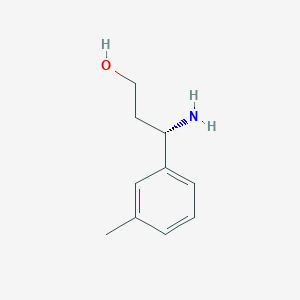
![ethyl 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B1361651.png)
![4-{[2-(Dimethylamino)ethyl]amino}-3-nitrobenzoic acid](/img/structure/B1361659.png)
